Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate
Description
The compound Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate features a benzyl carbamate group attached to an ethyl chain substituted with two distinct moieties:
- A benzo[d][1,3]dioxol-5-yl (benzodioxole) group, known for enhancing metabolic stability and lipophilicity.
- A 4-(4-methoxyphenyl)piperazine group, which often contributes to receptor-binding affinity, particularly in neurological and cardiovascular targets.
This structure combines a carbamate functional group (imparting hydrolytic stability) with a piperazine ring (providing conformational flexibility). The 4-methoxyphenyl substituent on the piperazine may modulate selectivity and pharmacokinetic properties.
Properties
IUPAC Name |
benzyl N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5/c1-33-24-10-8-23(9-11-24)30-13-15-31(16-14-30)25(22-7-12-26-27(17-22)36-20-35-26)18-29-28(32)34-19-21-5-3-2-4-6-21/h2-12,17,25H,13-16,18-20H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJELOAYWOVMEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)OCC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety, known for its biological activity.
- A piperazine ring, which is often associated with neuroactive properties.
- An ethyl carbamate group that may enhance solubility and bioavailability.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that derivatives of compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds containing the piperazine moiety have been shown to induce apoptosis in various cancer cell lines, including MCF cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
- Neuropharmacological Effects : The piperazine structure is linked to modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This may suggest potential applications in treating mood disorders or anxiety .
- Antimicrobial Properties : Some related compounds have demonstrated antimicrobial activity against various pathogens. The presence of the dioxole ring may contribute to this effect by interacting with microbial cell membranes .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy:
- Cytotoxicity Assays : Cell viability assays using human cancer cell lines showed that the compound significantly reduced cell viability compared to controls, with a reported IC50 value in the low micromolar range .
- Mechanistic Studies : Flow cytometry analyses indicated that treatment with the compound led to increased rates of apoptosis in treated cells, suggesting a pro-apoptotic effect mediated by mitochondrial pathways .
In Vivo Studies
Animal models have also been utilized to assess the biological activity:
- Tumor Growth Inhibition : In vivo studies demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models. Tumor volume measurements indicated significant differences between treated and control groups .
Case Studies
Several case studies highlight the therapeutic potential of benzyl carbamate derivatives:
- Case Study 1 : A study involving a derivative similar to our compound showed promising results in reducing tumor size in mice bearing human breast cancer xenografts. The treatment led to a 50% reduction in tumor volume after four weeks of administration .
- Case Study 2 : Another investigation focused on neuroprotective effects observed in rodent models of neurodegeneration. The compound improved cognitive function and reduced markers of neuroinflammation .
Table 1: Summary of Biological Activities
Scientific Research Applications
Pharmacological Properties
1.1 Enzyme Inhibition
The compound has shown promising activity as an inhibitor of various enzymes, particularly in the context of neurological disorders. For instance, it has been investigated for its role as a monoacylglycerol lipase inhibitor, which is crucial for the metabolism of endocannabinoids in the brain. This inhibition can potentially lead to therapeutic effects in conditions like pain and inflammation .
1.2 Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives, including those related to the compound . Research indicates that these compounds may enhance insulin sensitivity and regulate glucose metabolism, making them candidates for diabetes treatment .
Synthesis and Structural Insights
2.1 Synthetic Pathways
The synthesis of benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the benzodioxole moiety followed by coupling with piperazine derivatives .
2.2 Structural Analysis
X-ray crystallography has been employed to elucidate the three-dimensional structure of related compounds, providing insights into their conformational flexibility and interaction potential with biological targets. Such structural data is essential for understanding how modifications can affect biological activity .
Case Studies
3.1 Neurological Applications
In a notable case study, derivatives of this compound were assessed for their effects on cognitive functions in animal models. The results indicated that certain modifications could enhance memory retention and reduce anxiety-like behaviors, suggesting a potential application in treating cognitive impairments associated with neurodegenerative diseases .
3.2 Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of benzodioxole derivatives, demonstrating that they could significantly reduce inflammation markers in vitro and in vivo models. This positions them as potential therapeutic agents for inflammatory diseases such as arthritis .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Analogues
Piperazine derivatives are prevalent in medicinal chemistry due to their versatility. Key comparisons include:
Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazin-1-yl)acetate ()
- Core Structure : Dibenzodiazepine fused with piperazine.
- Key Differences :
- The target compound uses a benzyl carbamate and ethyl linker , whereas this analogue employs an acetate ester and a dibenzodiazepine core.
- Substitution on piperazine: The target’s 4-methoxyphenyl vs. the dibenzodiazepine’s chlorine and aromatic system .
- Implications : The dibenzodiazepine core may enhance CNS activity, while the carbamate in the target compound improves stability.
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine ()
- Core Structure : Benzodioxole directly linked to a methylpiperazine.
- Key Differences :
- The target compound has a carbamate-ethyl-piperazine chain, while this analogue features a direct piperazine-benzodioxole linkage .
- Substituent on piperazine: Methyl group vs. 4-methoxyphenyl .
Benzodioxole-Containing Analogues
Benzodioxole is a common pharmacophore. Notable examples include:
(2R,3R,4S)-Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate ()
- Core Structure : Pyrrolidine ring with benzodioxole and 4-methoxyphenyl.
- Key Differences :
- Pyrrolidine vs. piperazine : The five-membered ring may restrict conformational flexibility compared to the six-membered piperazine.
- Ester vs. carbamate : Esters are more prone to hydrolysis than carbamates.
- Implications : The rigid pyrrolidine could enhance target specificity but reduce solubility.
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (, Compound 4p)
- Core Structure : Benzodioxole linked to a 2-oxoacetamide group.
- Key Differences: Amide vs. carbamate: Amides generally exhibit higher metabolic stability but lower electrophilicity.
- Implications : The absence of a piperazine may limit CNS penetration compared to the target compound.
Functional Group Variations
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid ()
- Core Structure: Quinoline with a benzyloxycarbonyl-piperazine.
- Key Differences: Benzyloxycarbonyl vs. benzyl carbamate: Both are carbamate derivatives, but the quinoline core introduces fluorination and cyclopropane.
- Implications: Fluorination enhances metabolic stability, while the quinoline core may improve DNA intercalation.
4-(Benzo[d][1,3]dioxol-5-yl)-4′-(3-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)-4-methoxyphenyl)-2,2′-bithiazole (, Compound f14)
- Core Structure : Bithiazole with benzodioxole and methoxyphenyl.
- Key Differences :
- Bithiazole vs. ethyl-piperazine : The bithiazole core is planar and aromatic, favoring intercalation or π-π stacking.
- Implications : The ethylene glycol chain in f14 improves solubility, a feature absent in the target compound.
Research Findings and Implications
- Piperazine Substitution : The 4-methoxyphenyl group in the target compound likely enhances selectivity for serotonin or dopamine receptors compared to methyl or hydroxyethyl substituents ().
- Benzodioxole Positioning: Attachment at C-2 (target) vs.
- Functional Groups : Carbamates (target) balance stability and bioavailability better than esters () or amides ().
Q & A
Q. What are the standard synthetic routes for synthesizing Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate?
The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and carbamate formation. Key steps include:
- Condensation of benzo[d][1,3]dioxol-5-yl derivatives with piperazine intermediates under reflux in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Use of triethylamine as a catalyst to facilitate carbamate bond formation between intermediates .
- Final purification via column chromatography (e.g., silica gel, methanol/DCM eluent) to achieve >85% purity .
Q. Which analytical techniques are essential for structural characterization of this compound?
Standard methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm backbone structure and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- IR spectroscopy to identify functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound for in vitro studies?
- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., DCM) using UV-Vis spectrophotometry or gravimetric analysis .
- Stability : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–37°C) over 72 hours .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of piperazine-containing intermediates?
- Use microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h) and improve yields by 15–20% .
- Employ Schlenk techniques to exclude moisture for moisture-sensitive steps (e.g., carbamate formation) .
- Screen solvents (e.g., THF vs. DMF) to balance solubility and reactivity; DMF often enhances yields for polar intermediates .
Q. How can structural ambiguities in the benzodioxol-piperazine moiety be resolved?
- Perform 2D NMR (COSY, NOESY) to clarify spatial arrangements of the benzo[d][1,3]dioxol and piperazine groups .
- Compare experimental X-ray crystallography data with computational models (e.g., DFT-optimized structures) .
Q. What methodologies are recommended for evaluating biological activity against neurological targets?
- In vitro receptor binding assays : Screen for dopamine D3/D4 receptor affinity using radioligands (e.g., [³H]spiperone) at concentrations 1 nM–10 µM .
- Functional cAMP assays : Measure Gi/o-coupled receptor activity in HEK293 cells transfected with target receptors .
Q. How can researchers address discrepancies in reported biological activity data?
- Validate assay conditions (e.g., cell line specificity, incubation time) to rule out false positives .
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics and rule out non-specific interactions .
Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?
- Preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
- Chiral separation via supercritical fluid chromatography (SFC) if stereoisomers are present .
Q. How can computational tools predict metabolic pathways and toxicity profiles?
Q. What strategies enhance the compound's bioavailability for in vivo studies?
- Formulate as nanoparticles (e.g., PLGA-based) to improve aqueous solubility and half-life .
- Introduce prodrug modifications (e.g., esterification of carbamate groups) for targeted release .
Tables of Key Data
Q. Table 1: Representative Synthetic Yields Under Different Conditions
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine coupling | DCM | Triethylamine | 78 | |
| Carbamate formation | DMF | DMAP | 86 | |
| Final purification | MeOH/DCM | Silica gel | 94 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
